molecular formula C8H13NO B15091915 Pyrrolidine, 1-(1-oxo-2-butenyl)- CAS No. 51944-65-1

Pyrrolidine, 1-(1-oxo-2-butenyl)-

Cat. No.: B15091915
CAS No.: 51944-65-1
M. Wt: 139.19 g/mol
InChI Key: MMSZAOIJVLACFN-GORDUTHDSA-N
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Description

Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-: is a compound that features a pyrrolidine ring substituted with a butenoyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development . The addition of the butenoyl group introduces further chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Construction: Pyrrolidine can be synthesized from various cyclic or acyclic precursors.

    Functionalization: The 1-[(2E)-1-oxo-2-butenyl] group can be introduced through acylation reactions.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂, Pd/C, LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, K₂CO₃)

Major Products:

    Oxidation: Lactams, ketones

    Reduction: Saturated pyrrolidines

    Substitution: N-alkyl or N-acyl pyrrolidines

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, pyrrolidine derivatives have been shown to inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- is unique due to the presence of the butenoyl group, which introduces additional reactivity and potential for diverse applications. Compared to pyrrolizines and pyrrolidine-2-one, this compound offers a different set of chemical properties and biological activities, making it a valuable scaffold for drug development .

Properties

CAS No.

51944-65-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(E)-1-pyrrolidin-1-ylbut-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+

InChI Key

MMSZAOIJVLACFN-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C(=O)N1CCCC1

Canonical SMILES

CC=CC(=O)N1CCCC1

Origin of Product

United States

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